3-Chloro Fenofibric Acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro Fenofibric Acid-d6 is the labelled analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid . It is an active metabolite of fenofibrate and is a PPAR activator .
Synthesis Analysis
A sensitive, high-throughput, and economic liquid chromatographic method for the determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection and tandem mass spectrometry . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step .Molecular Structure Analysis
The molecular formula of this compound is C17H9D6ClO4 . The IUPAC name is 2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a melting point of 118-120 °C and is slightly soluble in Chloroform and Methanol .Applications De Recherche Scientifique
Analytical Method Development and Pharmacokinetics
Rapid, Sensitive Analytical Methods : The development of rapid, sensitive ultra-performance liquid chromatography mass spectrometric methods for determining fenofibric acid in human plasma utilizes 3-Chloro Fenofibric Acid-d6 as an internal standard. These methods have been validated and employed in pharmacokinetic studies to assess the drug's behavior in the human body after oral administration of fenofibrate. Such methods offer precision, accuracy, and efficiency in drug monitoring and pharmacokinetic evaluations, crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles (Dubey et al., 2010).
Pharmacological Studies
Metabolism and Toxicity Studies : Investigations into the metabolism and potential toxicity of fenofibric acid include examining its photodegradation and interaction with hydroxyl radicals. These studies are vital for evaluating the environmental impact and degradation pathways of pharmaceutical compounds. Understanding the metabolites formed during these processes helps in assessing the drug's stability and identifying any potential toxic by-products that could affect both human health and the environment (Santiago et al., 2011).
Drug Delivery Research
Optimization of Formulation : Research into optimizing drug formulations has led to the development of multi-particulate modified release systems for Fenofibric acid. These systems aim to enhance bioavailability and control the drug release rate, improving therapeutic efficacy and patient compliance. By employing advanced formulation strategies, such as the use of Wurster (Bottom spray fluid bed coating) process, researchers can effectively manipulate the drug release profiles to meet specific therapeutic needs (Mukkala et al., 2018).
Bioanalytical Method Validation
Bioequivalence and Pharmacokinetic Analysis : Validated high-performance liquid chromatography methods for determining fenofibric acid in human plasma support bioequivalence and pharmacokinetic studies. These methods facilitate the comparison of new formulations with existing ones, ensuring that new or generic versions of fenofibrate provide the same therapeutic benefits as the original. The development of such analytical techniques is critical for regulatory approval and market entry of new pharmaceutical products (Shah et al., 2014).
Mécanisme D'action
Target of Action
3-Chloro Fenofibric Acid-d6 is a deuterated form of Fenofibric Acid , which is a derivative of fibric acid . The primary target of Fenofibric Acid is the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, and its activation is used to lower LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Chloro Fenofibric Acid-d6, like its non-deuterated form, is expected to play a role in lipid metabolism. Fenofibrate, the prodrug of Fenofibric Acid, is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis and activation of lipoprotein lipase . It also reduces apolipoprotein C-III , a component of very low-density lipoprotein (VLDL) that inhibits lipoprotein lipase .
Cellular Effects
Fenofibric Acid, the active metabolite of Fenofibrate, has been shown to have beneficial effects on the barrier function of human retinal pigment epithelium (RPE) cells . It is reasonable to expect that this compound would have similar effects, given its structural similarity to Fenofibric Acid.
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Fenofibric Acid. Fenofibric Acid activates PPARα, a nuclear receptor that alters lipid, glucose, and amino acid homeostasis . Activation of PPARα leads to transcription of genes that regulate these metabolic pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, studies on Fenofibric Acid have shown that its absorption rate and bioavailability can vary under different conditions .
Dosage Effects in Animal Models
Fenofibrate, the prodrug of Fenofibric Acid, has been shown to have potent cholesterol-lowering effects in both humans and animals .
Metabolic Pathways
Fenofibrate is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite Fenofibric Acid . It is reasonable to expect that this compound would follow a similar metabolic pathway.
Transport and Distribution
Fenofibrate and its metabolites are known to be distributed in the plasma .
Subcellular Localization
As a PPARα agonist, Fenofibric Acid is known to bind to PPARα in the nucleus , suggesting that this compound may also localize to the nucleus.
Propriétés
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.